Glutaric Acid

Description

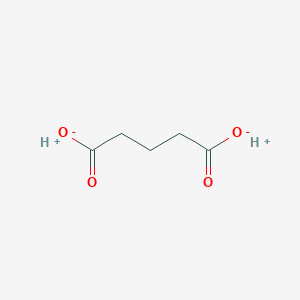

Structure

3D Structure

Properties

IUPAC Name |

pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4/c6-4(7)2-1-3-5(8)9/h1-3H2,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFCQEDHGNNZCLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4, Array | |

| Record name | GLUTARIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20436 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLUTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13521-83-0 (di-hydrochloride salt), 3343-88-2 (mono-hydrochloride salt) | |

| Record name | Glutaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2021654 | |

| Record name | Glutaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Glutaric acid appears as colorless crystals or white solid. (NTP, 1992), Dry Powder; Liquid; Liquid, Other Solid, Colorless or white solid; [CAMEO] Fine faintly red crystals; [MSDSonline], Solid, COLOURLESS CRYSTALS. | |

| Record name | GLUTARIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20436 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentanedioic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glutaric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5433 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Glutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000661 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GLUTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

576 to 579 °F at 760 mmHg (decomposes) (NTP, 1992), 200 °C @ 20 MM HG, 303.00 °C. @ 760.00 mm Hg | |

| Record name | GLUTARIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20436 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glutaric Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03553 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GLUTARIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5542 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000661 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), SOLUBILITY IN WATER (G/L): @ 0 DEG: 429; @ 20 DEG: 639; @ 50 DEG: 957; @ 65 DEG: 1118; FREELY SOL IN ABSOLUTE ALCOHOL, ETHER; SOL IN BENZENE, CHLOROFORM; SLIGHTLY SOL IN PETROLEUM ETHER, SOL IN CONCENTRATED SULFURIC ACID, 1600.0 mg/mL, Solubility in water, g/100ml at 20 °C: 63.9 | |

| Record name | GLUTARIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20436 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glutaric Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03553 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GLUTARIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5542 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000661 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GLUTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.424 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.429 @ 15 °C/4 °C, 1.4 g/cm³ | |

| Record name | GLUTARIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20436 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLUTARIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5542 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLUTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 311.9 °F ; 10 mmHg at 384.8 °F (NTP, 1992), 0.00000288 [mmHg] | |

| Record name | GLUTARIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20436 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glutaric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5433 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

LARGE, MONOCLINIC PRISMS, COLORLESS CRYSTALS | |

CAS No. |

110-94-1 | |

| Record name | GLUTARIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20436 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glutaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glutaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glutaric Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03553 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GLUTARIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9238 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentanedioic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glutaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glutaric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.471 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLUTARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H849F7N00B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GLUTARIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5542 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000661 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GLUTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

207.5 °F (NTP, 1992), 97.5-98 °C, 95.8 °C, 98 °C | |

| Record name | GLUTARIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20436 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glutaric Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03553 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GLUTARIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5542 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000661 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GLUTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Glutaric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical and biological properties of glutaric acid. The information is curated for professionals in research and development, with a focus on structured data, detailed experimental methodologies, and visual representations of key processes.

Introduction

This compound, systematically named pentanedioic acid, is a five-carbon linear dicarboxylic acid with the chemical formula C₅H₈O₄.[1][2][3][4] It plays a role as a human and Daphnia magna metabolite.[5] In the human body, it is naturally produced during the metabolism of the amino acids lysine, hydroxylysine, and tryptophan. Defects in this metabolic pathway can lead to a serious inherited disorder known as glutaric aciduria type I, where the accumulation of this compound and its derivatives can cause severe neurological damage. Industrially, this compound is used in the production of polymers like polyesters and polyamides, and as a precursor to 1,5-pentanediol, a common plasticizer.

Physicochemical Properties

This compound appears as colorless crystals or a white solid. Unlike the structurally related succinic and adipic acids which have limited water solubility, this compound is highly soluble in water.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | Pentanedioic acid | |

| Molecular Formula | C₅H₈O₄ | |

| Molecular Weight | 132.11 g/mol | |

| Appearance | Colorless crystals or white solid | |

| Melting Point | 95 - 98 °C | |

| Boiling Point | 302 - 304 °C (slight decomposition) | |

| 200 °C at 20 mmHg | ||

| Density | 1.429 g/cm³ | |

| pKa₁ | 4.31 - 4.34 (at 25 °C) | |

| pKa₂ | 5.22 (at 25 °C) | |

| LogP | -0.26 (at 25 °C) |

Solubility

This compound's two carboxylic acid groups allow it to form hydrogen bonds, making it highly soluble in polar solvents like water.

Table 2: Solubility of this compound

| Solvent | Solubility | Source(s) |

| Water | >50% (w/w); 430 g/L (20 °C) | |

| Ethanol / Alcohol | Soluble / Freely Soluble | |

| Ether | Soluble / Freely Soluble | |

| Chloroform | Soluble | |

| Benzene | Soluble | |

| Petroleum Ether | Slightly Soluble |

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and characterization of this compound.

NMR Spectroscopy

Table 3: ¹H NMR Spectral Data for this compound

| Solvent | Frequency (MHz) | Chemical Shift (ppm) and Assignment | Source(s) |

| D₂O | 90 | ~2.43 (t, 4H, 2x -CH₂-COOH), ~1.90 (p, 2H, -CH₂-CH₂-CH₂-) | |

| D₂O (pH 7.4) | 500 | 2.171 (4H, α-CH₂), 1.776 (2H, β-CH₂) | |

| Water (pH 4.0) | 500 | 2.37-2.39 (α-CH₂), 1.83-1.89 (β-CH₂) |

Table 4: ¹³C NMR Spectral Data for this compound (Solvent: D₂O, pH 7.4)

| Carbon Atom | Chemical Shift (ppm) | Source(s) |

| C=O (Carboxyl) | 186.016 | |

| α-CH₂ | 40.046 | |

| β-CH₂ | 25.719 |

IR Spectroscopy

Infrared spectroscopy reveals the characteristic functional groups of this compound. Key absorptions include a broad O-H stretch from the carboxylic acid groups and a strong C=O stretch.

Table 5: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description | Source(s) |

| ~2500-3300 | O-H | Carboxylic acid, broad band | |

| ~1700 | C=O | Carboxylic acid, strong absorption | |

| ~1410 | C-O / O-H | In-plane bending | |

| ~1210 | C-O | Stretching | |

| ~920 | O-H | Out-of-plane bending |

Mass Spectrometry

Mass spectrometry is used for determining the molecular weight and fragmentation pattern of this compound.

Table 6: Mass Spectrometry Data for this compound

| Ionization Mode | Key m/z Values | Description | Source(s) |

| EI | 114, 86, 73, 60, 55, 45, 42 | Fragmentation pattern, M-H₂O at 114 | |

| ESI (-) | 131.0345 | [M-H]⁻ | |

| ESI (-) MS/MS of 131 | 113.0249, 87.0453 | [M-H-H₂O]⁻, [M-H-CO₂]⁻ |

Safety and Handling

This compound is considered a hazardous substance. It can cause serious eye irritation and may cause skin and respiratory tract irritation. Accidental ingestion may be harmful.

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection (safety goggles), and face protection.

-

Handling: Avoid contact with skin and eyes. Prevent dust formation and ensure adequate ventilation.

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.

-

Skin: Wash off with soap and plenty of water.

-

Inhalation: Move the person to fresh air.

-

Ingestion: Rinse mouth with water. Do not induce vomiting.

-

-

Incompatibilities: Incompatible with strong oxidizing agents, bases, and reducing agents.

Biological Significance: Glutaric Aciduria Type I

Glutaric aciduria type I (GA-I) is an autosomal recessive inherited disorder caused by a deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH). This enzyme is crucial for the metabolic breakdown of lysine, hydroxylysine, and tryptophan. Its deficiency leads to the accumulation of this compound, 3-hydroxythis compound, and glutaryl-CoA, which are neurotoxic and can cause severe damage to the basal ganglia in the brain.

Experimental Protocols

Melting Point Determination

The melting point is a key physical property for identifying a compound and assessing its purity. A pure crystalline solid typically has a sharp melting range of 0.5-1.0 °C. Impurities tend to lower and broaden the melting range.

Methodology: A common method involves using a capillary tube and a melting point apparatus (e.g., Mel-Temp or Thiele tube).

-

Sample Preparation: A small amount of the dry, solid sample (e.g., this compound) is finely crushed into a powder.

-

Capillary Loading: The open end of a capillary tube is tapped into the powder to load a small amount (2-3 mm height) of the sample. The tube is then inverted and tapped gently to pack the sample into the sealed bottom.

-

Heating: The capillary tube is placed in the heating block of the apparatus. The sample is heated rapidly to about 20 °C below the expected melting point, then the heating rate is slowed to 1-2 °C per minute to ensure thermal equilibrium.

-

Observation and Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.

pKa Determination by Potentiometric Titration

Potentiometric titration is a highly precise method for determining the acid dissociation constants (pKa) of a substance. For a dicarboxylic acid like this compound, two equivalence points and two pKa values can be determined.

Methodology: This procedure involves titrating a solution of the acid with a strong base while monitoring the pH with a calibrated pH meter.

-

Preparation: A standard solution of the acid (e.g., 0.01 M this compound) is prepared in deionized, carbonate-free water. A standardized solution of a strong base (e.g., 0.1 M NaOH) is also prepared.

-

Calibration: The pH meter is calibrated using standard buffers (e.g., pH 4, 7, and 10).

-

Titration: A known volume of the this compound solution is placed in a beaker with a magnetic stirrer. The calibrated pH electrode is immersed in the solution. The NaOH solution is added in small, precise increments from a burette.

-

Data Collection: After each addition of titrant, the solution is allowed to equilibrate, and the pH is recorded. Data is collected through and beyond the equivalence points.

-

Analysis: A titration curve is generated by plotting pH versus the volume of NaOH added.

-

The two equivalence points are identified as the points of maximum slope (inflection points) on the curve.

-

The pKa₁ is equal to the pH at the volume of NaOH that is half of the first equivalence point volume.

-

The pKa₂ is equal to the pH at the volume of NaOH midway between the first and second equivalence points.

-

References

glutaric acid CAS number and synonyms

An In-depth Technical Guide to Glutaric Acid

This guide provides a comprehensive overview of this compound, including its chemical identifiers, physicochemical properties, synthesis protocols, and applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Chemical Identifiers and Synonyms

This compound is a five-carbon linear dicarboxylic acid.[1] Its primary identifiers and synonyms are crucial for accurate database searches and material sourcing.

| Identifier Type | Value |

| Preferred IUPAC Name | Pentanedioic acid[1][2] |

| CAS Number | 110-94-1[2][3] |

| EC Number | 203-817-2 |

| PubChem CID | 743 |

| Chemical Formula | C₅H₈O₄ |

| SMILES | C(CC(=O)O)CC(=O)O |

| InChI Key | JFCQEDHGNNZCLN-UHFFFAOYSA-N |

| Synonyms | 1,3-Propanedicarboxylic acid, 1,5-Pentanedioic acid, n-Pyrotartaric acid |

Physicochemical Properties

This compound appears as colorless crystals or a white solid. Unlike the related succinic and adipic acids, it has a high water solubility of over 50% (w/w) at room temperature.

| Property | Value |

| Molar Mass | 132.11 g/mol |

| Melting Point | 95 to 98 °C |

| Boiling Point | 200 °C at 20 mmHg |

| Density | 1.429 g/cm³ |

| Water Solubility | 430 g/L at 20 °C |

| pKa | 4.31 at 25 °C |

| Appearance | Colorless crystals or white solid |

Biochemistry and Metabolic Significance

This compound is a naturally occurring metabolite in the human body, formed during the catabolism of the amino acids lysine, hydroxylysine, and tryptophan.

Metabolic Pathway and Glutaric Aciduria Type I

The breakdown of lysine and tryptophan converges to form glutaryl-CoA. The mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH) then catalyzes the oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA.

A genetic deficiency in the GCDH enzyme leads to an autosomal recessive disorder known as Glutaric Aciduria Type I (GA-I). This deficiency causes the accumulation of upstream metabolites, primarily this compound and 3-hydroxythis compound, in the blood, urine, and brain. The buildup of these compounds is neurotoxic, particularly to the basal ganglia, and can lead to severe encephalopathic crises and irreversible neurological damage, especially in young children.

Applications in Research and Drug Development

This compound's bifunctional nature makes it a valuable building block in both industrial and pharmaceutical contexts.

-

Polymer Synthesis : It is used to produce polymers like polyesters and polyamides. The odd number of carbon atoms in its chain is useful for decreasing polymer elasticity.

-

Pharmaceutical Intermediate : It serves as a chemical intermediate in the synthesis of active pharmaceutical ingredients (APIs) for treating metabolic and neurological conditions.

-

Improving Bioavailability : In drug development, this compound has been successfully used to form co-crystals with APIs that have low aqueous solubility. This non-covalent modification can significantly enhance the dissolution rate and oral bioavailability of a drug candidate. For example, a co-crystal of an API with this compound increased its aqueous dissolution rate by 18 times and plasma exposure (AUC) in dogs by three times.

-

Other Uses : It is also employed in the manufacturing of plasticizers, corrosion inhibitors, and adhesives.

Experimental Protocols

Detailed and reliable protocols are essential for the synthesis and quantification of this compound in a research setting.

Synthesis of this compound from γ-Butyrolactone

This protocol is adapted from a procedure published in Organic Syntheses, which provides a convenient method for laboratory-scale preparation.

Materials:

-

γ-Butyrolactone (1 mole, 86 g)

-

Potassium cyanide (1.1 moles, 72 g)

-

Concentrated Hydrochloric Acid (HCl)

-

Chloroform

-

Decolorizing charcoal

Procedure:

-

Reaction : In a three-necked flask equipped with a mechanical stirrer and reflux condenser, combine γ-butyrolactone and potassium cyanide. Heat the mixture in an oil bath for 2 hours at 190–195 °C while stirring. An initial vigorous reaction will subside.

-

Workup : Cool the mixture to approximately 100 °C and dissolve the resulting potassium salt in about 200 ml of hot water. Cautiously acidify the warm solution with concentrated HCl until it is acidic to Congo red.

-

Hydrolysis : To the resulting solution containing this compound monoamide, add 200 ml of concentrated HCl and heat under reflux for 1 hour.

-

Isolation : Evaporate the reaction mixture to dryness under reduced pressure. Grind the residual solid and extract it with four 200-ml portions of boiling chloroform.

-

Crystallization : Combine the hot chloroform extracts, filter, and concentrate the volume to about 400 ml. Cool the solution in water to induce crystallization.

-

Purification : Collect the this compound via suction filtration, wash with cold chloroform, and dry. The yield is typically 79.5–83.5%. For higher purity, the product can be decolorized by boiling with charcoal in an aqueous solution, followed by filtration and evaporation.

Quantification of this compound in Urine by HPLC

This method is valuable for the diagnosis of GA-I and is based on a high-performance liquid chromatography (HPLC) protocol with fluorescence derivatization.

Objective : To quantify this compound (GA) and 3-hydroxythis compound (3HGA) in urine samples.

Methodology:

-

Sample Preparation : Dilute urine samples as needed (up to 500-fold for GA-I patients) with water.

-

Derivatization : Add an internal standard to the urine sample. Derivatize the carboxylic acid groups of GA, 3HGA, and the internal standard using 1-pyrenebutyric hydrazide (PBH). This reagent attaches a fluorescent pyrene tag to the molecules.

-

HPLC Separation : Inject the derivatized sample into an HPLC system equipped with a C18 reverse-phase column.

-

Fluorescence Detection : Separate the derivatives and detect them using a fluorescence detector set to an excitation wavelength of 345 nm and an emission wavelength of 475 nm. The total run time is typically under 20 minutes.

-

Quantification : Create a calibration curve using standards of known concentrations. Calculate the concentration of GA and 3HGA in the samples by comparing their peak areas to that of the internal standard and the calibration curve.

This method demonstrates excellent linearity, reproducibility, and sensitivity, with a limit of detection of 0.2 µmol/L for this compound, making it suitable for both prospective and retrospective diagnostic studies.

References

A Technical Guide to the Physicochemical Properties and Biological Significance of Glutaric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling point data for glutaric acid, detailed experimental protocols for their determination, and an exploration of key biological pathways and analytical workflows involving this important dicarboxylic acid. The information is curated to support research and development activities in the chemical and biomedical fields.

Physicochemical Data of this compound

This compound, also known as pentanedioic acid, is a five-carbon linear dicarboxylic acid. Its physical properties are crucial for a variety of applications, from polymer synthesis to its role as a biomarker in metabolic disorders. The melting and boiling points are fundamental parameters for its purification, identification, and handling.

| Property | Value | Conditions |

| Melting Point | 95-99 °C[1][2][3][4][5] | Standard Pressure |

| Boiling Point | 200 °C | 20 mmHg |

| Boiling Point | 302-304 °C | 760 mmHg (with slight decomposition) |

Experimental Protocols for Physical Property Determination

Accurate determination of melting and boiling points is essential for compound characterization and purity assessment. The following are standard laboratory protocols for these measurements.

Melting Point Determination: Capillary Method

The capillary method is a widely used and reliable technique for determining the melting point of a solid organic compound. This can be performed using a melting point apparatus or a Thiele tube.

Procedure using a Melting Point Apparatus:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

-

Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature about 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.

Procedure using a Thiele Tube:

-

Sample Preparation and Loading: Prepare the capillary tube with the sample as described above.

-

Apparatus Setup: Attach the capillary tube to a thermometer using a rubber band. The sample should be level with the thermometer bulb.

-

Immersion: Immerse the thermometer and attached capillary tube into the oil of a Thiele tube, ensuring the open end of the capillary is above the oil level.

-

Heating: Gently heat the side arm of the Thiele tube with a small flame. The convection currents in the oil will ensure uniform heating.

-

Observation: Record the temperature range from the first appearance of liquid to the complete liquefaction of the sample.

Boiling Point Determination: Distillation and Thiele Tube Methods

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a high-boiling-point liquid like this compound, determination at reduced pressure is often preferred to prevent decomposition.

Procedure using Simple Distillation (at reduced pressure):

-

Apparatus Setup: Assemble a simple distillation apparatus with a round-bottom flask, distillation head, condenser, receiving flask, and a thermometer. Ensure all connections are secure for vacuum application.

-

Sample and Boiling Chips: Place the this compound sample and a few boiling chips or a magnetic stir bar into the distillation flask.

-

Heating and Vacuum: Begin heating the flask gently with a heating mantle. Apply a vacuum to the system and regulate it to the desired pressure (e.g., 20 mmHg).

-

Observation: The liquid will begin to boil at a lower temperature under reduced pressure. The boiling point is the temperature at which the vapor condenses on the thermometer bulb and a steady drip of distillate is collected in the receiving flask. Record this temperature and the corresponding pressure.

Procedure using the Thiele Tube Method:

-

Sample Preparation: Place a small amount of liquid this compound into a small test tube. Invert a sealed capillary tube (sealed end up) into the test tube.

-

Apparatus Setup: Attach the test tube to a thermometer and immerse it in a Thiele tube filled with a high-boiling-point oil.

-

Heating: Heat the Thiele tube, and a stream of bubbles will emerge from the open end of the capillary tube.

-

Observation: The boiling point is the temperature at which the stream of bubbles just ceases and the liquid begins to be drawn back into the capillary tube upon cooling.

Biological Pathways and Experimental Workflows

This compound is a key metabolite in certain biological pathways and its analysis is crucial for the diagnosis and monitoring of related metabolic disorders.

Glutaric Aciduria Type I: Metabolic Pathway

Glutaric aciduria type I is an inherited metabolic disorder caused by a deficiency of the enzyme glutaryl-CoA dehydrogenase. This enzyme is essential for the breakdown of the amino acids lysine, hydroxylysine, and tryptophan. Its deficiency leads to the accumulation of this compound and 3-hydroxythis compound in the body, which can cause neurological damage.

Caption: Metabolic pathway of this compound in Glutaric Aciduria Type I.

Synthetic Pathway for Glutarate Production

Researchers have engineered microorganisms like Corynebacterium glutamicum for the bio-based production of glutarate. One synthetic pathway involves the conversion of L-lysine to glutarate through a series of enzymatic steps.

Caption: Synthetic pathway for glutarate production in C. glutamicum.

Experimental Workflow for this compound Analysis

The quantification of this compound in biological samples is critical for the diagnosis and management of glutaric aciduria. Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and specific method for this purpose.

Caption: Experimental workflow for this compound analysis by LC-MS.

References

- 1. Frontiers | Efficient Production of the Dicarboxylic Acid Glutarate by Corynebacterium glutamicum via a Novel Synthetic Pathway [frontiersin.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Glutaric Aciduria Type 1 - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 5. researchgate.net [researchgate.net]

Synthesis of Glutaric Acid from γ-Butyrolactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of glutaric acid, a valuable dicarboxylic acid, utilizing γ-butyrolactone as a starting material. This document details the core chemical transformations, experimental protocols, and essential physicochemical data to support research and development in the chemical and pharmaceutical sciences.

Introduction

This compound, with the IUPAC name pentanedioic acid, is a five-carbon linear dicarboxylic acid. Its structure lends itself to a variety of applications, including the synthesis of polymers, plasticizers, and corrosion inhibitors. In the pharmaceutical industry, it serves as a key building block for the synthesis of various active pharmaceutical ingredients (APIs). This guide focuses on the chemical synthesis of this compound from γ-butyrolactone, a readily available and cost-effective starting material.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is crucial for its synthesis, purification, and application.

| Property | Value | Reference(s) |

| IUPAC Name | Pentanedioic acid | [1][2] |

| CAS Number | 110-94-1 | [1] |

| Molecular Formula | C₅H₈O₄ | [1][2] |

| Molecular Weight | 132.11 g/mol | |

| Appearance | Colorless crystals or white solid | |

| Melting Point | 95-98 °C | |

| Boiling Point | 303 °C (decomposes) | |

| Density | 1.429 g/cm³ | |

| Solubility | Soluble in water, ethanol, and diethyl ether. |

Synthesis of this compound from γ-Butyrolactone

The primary and most well-documented method for the synthesis of this compound from γ-butyrolactone involves a two-step process: a cyanide-mediated ring-opening of the lactone followed by hydrolysis of the resulting nitrile.

Chemical Reaction Pathway

The overall transformation can be visualized as follows:

Caption: Reaction pathway for the synthesis of this compound from γ-butyrolactone.

Experimental Protocol: Cyanide-Mediated Synthesis

This protocol is adapted from established literature procedures and provides a reliable method for the laboratory-scale synthesis of this compound.

Step 1: Ring-Opening of γ-Butyrolactone

-

In a well-ventilated fume hood, equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a heating mantle with a temperature controller.

-

Charge the flask with 86 g (1.0 mole) of γ-butyrolactone and 72 g (1.1 moles) of potassium cyanide. Caution: Potassium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.

-

Stir the mixture and heat it to 190-195 °C for 2 hours. An initial vigorous reaction may be observed, which will subside.

-

After the heating period, cool the reaction mixture to approximately 100 °C.

-

Carefully add about 200 mL of hot water to dissolve the resulting potassium salt of the cyano acid.

Step 2: Hydrolysis to this compound

-

To the aqueous solution from Step 1, cautiously add concentrated hydrochloric acid (approximately 90 mL) until the solution is acidic to Congo red indicator paper.

-

Add an additional 200 mL of concentrated hydrochloric acid to the mixture.

-

Heat the solution under reflux for 1 hour to hydrolyze the nitrile and monoamide intermediates.

-

After reflux, evaporate the reaction mixture to dryness under reduced pressure.

-

The resulting solid residue, a mixture of this compound and potassium chloride, is then purified by extraction.

Purification:

-

Grind the solid residue and extract it with four 200 mL portions of boiling chloroform.

-

Filter the combined hot chloroform extracts and concentrate the filtrate to about 400 mL.

-

Cool the solution in an ice bath to induce crystallization.

-

Collect the this compound crystals by suction filtration, wash with a small amount of cold chloroform, and air dry.

Expected Yield: 71-84%

Alternative Synthetic Route: A Cyanide-Free Approach

Given the high toxicity of cyanide salts, exploring alternative, safer synthetic routes is of significant interest. While a direct, one-pot conversion of γ-butyrolactone to this compound without cyanide is not as well-documented, a plausible alternative involves the oxidative ring-opening of the lactone. This could potentially be achieved using strong oxidizing agents. For instance, oxidation with potassium permanganate (KMnO₄) in an acidic or alkaline medium, followed by appropriate workup, could cleave the lactone ring to form the dicarboxylic acid. However, this method may require careful optimization of reaction conditions to avoid over-oxidation and side product formation. Further research and development are needed to establish a detailed and efficient protocol for this cyanide-free approach.

Experimental Workflow

The following diagram illustrates the general workflow for the cyanide-mediated synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Data of this compound

Spectroscopic analysis is essential for the characterization and purity assessment of the synthesized this compound.

Table 1: 1H NMR Data of this compound (in DMSO-d6)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 | br s | 2H | -COOH |

| 2.18 | t | 4H | -CH₂-COOH |

| 1.76 | quintet | 2H | -CH₂-CH₂-CH₂- |

Table 2: 13C NMR Data of this compound (in DMSO-d6)

| Chemical Shift (δ) ppm | Assignment |

| 174.4 | -COOH |

| 33.0 | -CH₂-COOH |

| 20.8 | -CH₂-CH₂-CH₂- |

Table 3: Key IR Absorption Bands of this compound (KBr pellet)

| Wavenumber (cm-1) | Intensity | Assignment |

| 2900-3300 | Broad | O-H stretch (carboxylic acid) |

| 1700 | Strong | C=O stretch (carboxylic acid dimer) |

| 1410 | Medium | O-H bend |

| 1210 | Medium | C-O stretch |

| 930 | Medium, Broad | O-H bend (out-of-plane) |

Safety and Handling

This compound is an irritant to the eyes and skin. Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated area or a fume hood. In case of contact, flush the affected area with copious amounts of water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

The primary synthesis route described involves potassium cyanide, which is a highly toxic and hazardous substance. All procedures involving cyanide must be conducted in a certified fume hood with extreme caution. A cyanide antidote kit should be readily available, and personnel must be trained in its use.

Conclusion

The synthesis of this compound from γ-butyrolactone via a cyanide-mediated pathway is a well-established and high-yielding method. This technical guide provides the necessary details for its successful implementation in a laboratory setting. While effective, the inherent toxicity of the cyanide reagent necessitates the exploration of safer, alternative synthetic routes. The development of an efficient oxidative ring-opening method would be a significant advancement in the green synthesis of this important dicarboxylic acid. The data and protocols presented herein serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

References

An In-depth Technical Guide to the Synthesis of Glutaric Acid from 1,3-Dibromopropane

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis of glutaric acid from 1,3-dibromopropane. The primary synthetic route involves a two-step process: the formation of glutaronitrile through a nucleophilic substitution reaction, followed by the hydrolysis of the dinitrile to yield this compound. This guide presents detailed experimental protocols, quantitative data, and a visual representation of the experimental workflow to support research and development in the chemical and pharmaceutical sciences.

Synthetic Pathway Overview

The conversion of 1,3-dibromopropane to this compound is a classic example of a two-step organic synthesis. The overall transformation can be summarized as follows:

-

Step 1: Synthesis of Glutaronitrile (Trimethylene Cyanide). 1,3-dibromopropane is treated with a cyanide salt, typically sodium or potassium cyanide, in a nucleophilic substitution reaction. The two bromide leaving groups are displaced by cyanide ions to form glutaronitrile.

-

Step 2: Hydrolysis of Glutaronitrile. The dinitrile intermediate is then subjected to hydrolysis, typically under acidic conditions. Both nitrile functional groups are converted to carboxylic acid groups, yielding this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis, based on established and reliable methods.

Step 1: Synthesis of Glutaronitrile from 1,3-Dibromopropane

This procedure details the preparation of glutaronitrile (also known as trimethylene cyanide) from 1,3-dibromopropane (trimethylene bromide).[1]

Experimental Procedure:

-

In a 5-liter round-bottomed flask equipped with a reflux condenser and a separatory funnel, 294 g (6 moles) of sodium cyanide is dissolved in 300 cc of water. The flask is heated on a steam bath for two to three hours until the majority of the sodium cyanide has dissolved.

-

A solution of 500 g (2.47 moles) of 1,3-dibromopropane in 1 liter of 95% ethanol is prepared.

-

The 1,3-dibromopropane solution is added to the sodium cyanide solution through the separatory funnel over a period of forty to sixty minutes.

-

The reaction mixture is then refluxed on a steam bath for thirty to forty hours.

-

After the reflux period, the solvent is removed from the reaction mixture, preferably under reduced pressure using an oil bath.

-

The resulting residue, which contains sodium bromide, unreacted sodium cyanide, and the desired glutaronitrile, is extracted with 300–400 cc of ethyl acetate. Glutaronitrile is soluble in ethyl acetate, while the inorganic salts are not.

-

The ethyl acetate solution is filtered to remove the inorganic salts, and the salt cake is washed with an additional 100 cc of ethyl acetate.

-

The ethyl acetate is distilled from the filtrate at atmospheric pressure.

-

The remaining liquid is then distilled under reduced pressure to yield pure glutaronitrile.

Step 2: Hydrolysis of Glutaronitrile to this compound

This procedure outlines the acid-catalyzed hydrolysis of glutaronitrile to produce this compound.[2]

Experimental Procedure:

-

In a 2-liter round-bottomed flask, 100 g (1.06 moles) of glutaronitrile is combined with 500 g (424 cc, 4.8 moles) of concentrated hydrochloric acid (specific gravity 1.18).

-

The mixture is refluxed for approximately four hours.

-

Following reflux, the solution is evaporated to dryness, preferably under reduced pressure.

-

The dry residue, a mixture of this compound and ammonium chloride, is extracted with approximately 300 cc of boiling ether.

-

The ether extract is filtered, and the solid residue is further extracted with two 100-cc portions of boiling ether.

-

The combined ether extracts are evaporated to a volume of 150–200 cc, at which point this compound will begin to crystallize.

-

One liter of benzene is added to the concentrated ether solution, and the mixture is heated until all the this compound dissolves.

-

The solution is then cooled in an ice-salt bath to induce crystallization.

-

The first crop of this compound crystals is collected by filtration.

-

The filtrate can be concentrated to one-third of its original volume and cooled to obtain a second crop of crystals.

Quantitative Data Summary

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Synthesis of Glutaronitrile from 1,3-Dibromopropane

| Parameter | Value | Reference |

| Reactants | ||

| 1,3-Dibromopropane | 500 g (2.47 moles) | [1] |

| Sodium Cyanide | 294 g (6 moles) | [1] |

| Water | 300 cc | [1] |

| 95% Ethanol | 1 L | |

| Reaction Conditions | ||

| Addition Time | 40 - 60 minutes | |

| Reflux Time | 30 - 40 hours | |

| Product | ||

| Glutaronitrile | 180 - 200 g | |

| Yield | 77 - 86% | |

| Boiling Point | 144–147°C / 13 mm Hg | |

| 131–134°C / 10 mm Hg |

Table 2: Hydrolysis of Glutaronitrile to this compound

| Parameter | Value | Reference |

| Reactants | ||

| Glutaronitrile | 100 g (1.06 moles) | |

| Conc. Hydrochloric Acid | 500 g (4.8 moles) | |

| Reaction Conditions | ||

| Reflux Time | ~4 hours | |

| Product | ||

| This compound | 116 - 119 g | |

| Yield | 83 - 85% | |

| Melting Point | 97 - 98°C |

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the synthesis of this compound from 1,3-dibromopropane.

Caption: Experimental workflow for the two-step synthesis of this compound.

References

An In-Depth Technical Guide to the Natural Sources and Metabolic Pathways of Glutaric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutaric acid, a five-carbon dicarboxylic acid, is a key metabolite in human physiology and various biological systems. While it is a normal intermediate in the catabolism of certain amino acids, its accumulation is indicative of a serious inherited metabolic disorder known as glutaric aciduria type 1 (GA-I). This condition, if undiagnosed and untreated, can lead to severe neurological damage. Understanding the natural origins and intricate metabolic pathways of this compound is therefore crucial for the diagnosis, monitoring, and development of therapeutic interventions for GA-I and related disorders. Furthermore, microbial pathways for this compound production are of significant interest for the bio-based synthesis of polymers and other valuable chemicals. This guide provides a comprehensive overview of the natural sources, metabolic pathways, and key experimental methodologies related to this compound.

Natural Sources of this compound

This compound is found in a variety of natural contexts, from being a metabolic byproduct in humans and microbes to its presence in certain plants.

Endogenous Production in Humans

In humans, this compound is primarily an intermediate product of the catabolism of the amino acids L-lysine, L-hydroxylysine, and L-tryptophan.[1][2] Under normal physiological conditions, it is present at low levels in various bodily fluids. In pathological states, such as glutaric aciduria type I, these concentrations can be dramatically elevated.

| Biological Fluid | Analyte | Concentration Range (Controls) |

| Urine | This compound | 1.1 - 9.7 mmol/mol creatinine |

| 3-Hydroxythis compound | 1.4 - 8.0 mmol/mol creatinine | |

| Plasma | This compound | 0.55 - 2.9 µmol/L |

| 3-Hydroxythis compound | 0.2 - 1.36 µmol/L | |

| Cerebrospinal Fluid | This compound | 0.18 - 0.63 µmol/L |

| 3-Hydroxythis compound | < 0.2 µmol/L | |

| Amniotic Fluid | This compound | 0.19 - 0.7 µmol/L |

| 3-Hydroxythis compound | 0.22 - 0.41 µmol/L |

Table 1: Normal Concentrations of this compound and 3-Hydroxythis compound in Human Biological Fluids.

Microbial Production

Certain microorganisms naturally produce this compound as part of their amino acid degradation pathways.[3] Notably, species like Pseudomonas putida catabolize L-lysine to this compound.[3] This natural capability has been harnessed and optimized through metabolic engineering in industrial microorganisms like Corynebacterium glutamicum and Escherichia coli to achieve high-titer production of this compound from renewable feedstocks.

| Microorganism | Titer | Reference |

| Corynebacterium glutamicum (engineered) | up to 105.3 g/L | [3] |

| Escherichia coli (engineered) | 468.5 mM (from 800 mM 5-aminovaleric acid) |

Table 2: Examples of this compound Production in Metabolically Engineered Microorganisms.

Occurrence in Plants and Foods

The presence of this compound in plants and common food sources is not well-quantified and appears to be limited. The FooDB database notes that this compound has been detected, but not quantified, in a few specific plants such as eddoes, pitangas, narrowleaf cattails, chicory leaves, and wax apples. Its absence from general surveys of organic acids in common fruits and vegetables suggests that its concentration in these sources is likely very low.

Metabolic Pathways of this compound

This compound is a central intermediate in the degradation pathways of L-lysine, L-hydroxylysine, and L-tryptophan. These pathways converge at the formation of glutaryl-CoA, which is subsequently metabolized further.

Lysine and Hydroxylysine Degradation

The catabolism of L-lysine is the primary source of this compound in humans. This process occurs through two main pathways that both lead to the formation of glutaryl-CoA.

-

The Saccharopine Pathway: This is the major route for lysine degradation in the liver and is localized within the mitochondria.

-

The Pipecolate Pathway: This pathway is more prominent in the brain and involves enzymes located in the mitochondria, cytosol, and peroxisomes.

Both pathways ultimately convert L-lysine into α-ketoadipate, which is then oxidatively decarboxylated to form glutaryl-CoA.

Tryptophan Degradation

The catabolism of L-tryptophan also contributes to the pool of glutaryl-CoA. This occurs via the kynurenine pathway, which ultimately produces 2-ketoadipate, a precursor to glutaryl-CoA.

The Metabolic Block in Glutaric Aciduria Type I

In healthy individuals, glutaryl-CoA is converted to crotonyl-CoA by the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH). In patients with GA-I, a deficiency in GCDH activity leads to the accumulation of glutaryl-CoA. This excess glutaryl-CoA is then hydrolyzed to this compound and also converted to 3-hydroxythis compound, the two primary biomarkers for this disorder.

Experimental Protocols

The analysis of this compound in biological samples and the assessment of key enzyme activities are fundamental for research and clinical diagnosis.

Quantification of this compound in Urine by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the analysis of organic acids in urine. The following is a synthesized protocol based on common laboratory practices.

Protocol:

-

Sample Preparation:

-

Thaw a frozen urine sample to room temperature.

-

Determine the creatinine concentration of the urine sample.

-

Based on the creatinine level, transfer a volume of urine equivalent to a set amount of creatinine (e.g., 1 µmole) into a glass tube.

-

Add a known amount of a stable isotope-labeled internal standard (e.g., D4-glutaric acid).

-

Acidify the sample to a pH below 2 by adding 5M HCl.

-

Saturate the sample with solid sodium chloride to enhance extraction efficiency.

-

-

Extraction:

-

Add an organic solvent such as ethyl acetate to the tube.

-

Vortex vigorously for 1-2 minutes to extract the organic acids.

-

Centrifuge to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean glass vial.

-

Repeat the extraction process on the remaining aqueous layer and combine the organic extracts.

-

-

Derivatization:

-

Evaporate the combined organic extracts to complete dryness under a gentle stream of nitrogen gas, possibly with gentle heating (e.g., 35-40°C).

-

To the dried residue, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS) or in a solvent like pyridine.

-

Seal the vial and heat at 70-90°C for 15-60 minutes to convert the organic acids into their volatile trimethylsilyl (TMS) esters.

-

-

GC-MS Analysis:

-

Inject an aliquot (e.g., 1-2 µL) of the derivatized sample into the GC-MS system.

-

Gas Chromatograph (GC) Conditions (Typical):

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250-280°C.

-

Oven Program: Start at a lower temperature (e.g., 70-100°C), hold for a few minutes, then ramp up the temperature at a controlled rate (e.g., 4-10°C/min) to a final temperature of 280-300°C.

-

-

Mass Spectrometer (MS) Conditions (Typical):

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Acquisition Mode: Full scan (e.g., m/z 50-600) for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis, targeting specific ions for this compound-TMS and its internal standard.

-

-

-

Data Analysis:

-

Identify the this compound-TMS peak based on its retention time and mass spectrum.

-

Quantify the concentration by comparing the peak area of the analyte to that of the internal standard.

-

Glutaryl-CoA Dehydrogenase (GCDH) Activity Assay in Cultured Fibroblasts

This assay measures the enzymatic activity of GCDH in cell lysates, typically from cultured skin fibroblasts. It relies on the use of a radiolabeled substrate, [³H]glutaryl-CoA or [¹⁴C]glutaryl-CoA.

Protocol:

-

Cell Culture and Lysate Preparation:

-

Culture human skin fibroblasts to near confluence in appropriate media.

-

Harvest the cells by trypsinization, wash with a buffered saline solution, and pellet by centrifugation.

-

Resuspend the cell pellet in a lysis buffer (e.g., a buffer containing a mild detergent and protease inhibitors) and lyse the cells, for example, by sonication on ice.

-

Centrifuge the lysate to remove cell debris and collect the supernatant containing the cellular proteins, including GCDH.

-

Determine the total protein concentration of the lysate (e.g., by Bradford or BCA assay).

-

-

Enzymatic Reaction:

-

Prepare a reaction mixture in a microcentrifuge tube containing a buffer (e.g., potassium phosphate buffer), an electron acceptor (e.g., phenazine methosulfate), and the cell lysate.

-

Initiate the reaction by adding the radiolabeled substrate (e.g., [1,5-¹⁴C]glutaryl-CoA). The final reaction volume is typically small (e.g., 50-100 µL).

-

Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes).

-

-

Measurement of Product:

-

The method for measuring the product depends on the radiolabel used.

-

For [¹⁴C]glutaryl-CoA: The reaction produces ¹⁴CO₂, which is released upon decarboxylation. The reaction is stopped by the addition of acid, and the evolved ¹⁴CO₂ is trapped (e.g., on a filter paper soaked in a trapping agent) and quantified by liquid scintillation counting.

-

For [³H]glutaryl-CoA: The dehydrogenation step releases tritium (³H) into the aqueous buffer. The reaction is stopped, and the unreacted substrate is removed (e.g., by charcoal precipitation). The amount of ³H in the supernatant is then quantified by liquid scintillation counting.

-

-

Calculation of Activity:

-

Calculate the amount of product formed based on the radioactivity measured and the specific activity of the substrate.

-

Express the GCDH activity as a function of the amount of protein in the lysate and the incubation time (e.g., in nmol/hr/mg protein).

-

Conclusion

This compound is a metabolite of significant interest in both clinical diagnostics and biotechnology. Its origins are firmly rooted in the catabolic pathways of lysine, hydroxylysine, and tryptophan, with the enzyme glutaryl-CoA dehydrogenase playing a pivotal role in its further metabolism. The accumulation of this compound in human fluids serves as a critical biomarker for glutaric aciduria type I, a treatable neurometabolic disorder. Accurate quantification of this compound using methods like GC-MS and the assessment of GCDH enzyme activity are essential for diagnosis and disease management. Concurrently, the microbial pathways for this compound synthesis offer promising avenues for the sustainable production of valuable chemicals. This guide provides a foundational technical overview for professionals engaged in research and development in these fields.

References

- 1. Rapid screening and quantification of major organic acids in citrus fruits and their bioactivity studies - PMC [pmc.ncbi.nlm.nih.gov]